![molecular formula C20H22N6O3 B2952794 5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 2034249-48-2](/img/structure/B2952794.png)
5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
The compound “5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is a novel 2,4-diaminoquinazoline derivative . It has been evaluated as a p21-activated kinase 4 (PAK4) inhibitor . All compounds in this series showed significant inhibitory activity against PAK4 .
Scientific Research Applications
Synthesis and Antimicrobial Activities
The compound is involved in the synthesis of novel 1,2,4-triazole derivatives, which have been screened for their antimicrobial activities. Some derivatives exhibit good or moderate activities against various microorganisms, highlighting its potential in the development of new antimicrobial agents (Bektaş et al., 2007).
Antagonist Activity in Neuropharmacology
Derivatives of the compound have been prepared and tested for their antagonist activity against 5-HT2 and alpha 1 receptors, with some showing potent 5-HT2 antagonist activity. This suggests potential applications in neuropharmacology, particularly in conditions associated with serotonin receptors (Watanabe et al., 1992).
Anti-Inflammatory and Analgesic Agents
The compound is a precursor in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, which have been evaluated as anti-inflammatory and analgesic agents. Certain derivatives show significant COX-2 selectivity, analgesic, and anti-inflammatory activities, indicating its relevance in the development of new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Antimicrobial and Antitumor Agents
Thiazolopyrimidine derivatives of the compound have been synthesized and assessed as potential antimicrobial and antitumor agents. While some derivatives display promising antimicrobial activity, none have shown appreciable antitumor activity, suggesting a selective potential in antimicrobial therapeutics (Said et al., 2004).
Antibacterial Agents
The compound serves as a precursor in the synthesis of imidazoquinolones, with derivatives showing potential as antibacterial agents. Some derivatives demonstrate superior in vitro antibacterial activity compared to certain analogues, indicating their potential application in combating bacterial infections (Fujita et al., 1996).
Mechanism of Action
This compound has been evaluated as a p21-activated kinase 4 (PAK4) inhibitor . It has shown significant inhibitory activity against PAK4 . Compounds in this series have displayed potent antiproliferative activity against the A549 cell line and inhibited cell cycle distribution, migration, and invasion of this cell line .
Future Directions
This series of compounds, including “5-cyclopropyl-2-(4-(2-methoxybenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one”, has the potential for further development as PAK4 inhibitors for anticancer activity . They have shown significant inhibitory activity against PAK4 and potent antiproliferative activity against the A549 cell line .
properties
IUPAC Name |
5-cyclopropyl-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-29-16-5-3-2-4-14(16)18(28)24-8-10-25(11-9-24)20-22-19-21-15(13-6-7-13)12-17(27)26(19)23-20/h2-5,12-13H,6-11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXMSYZIOOIWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=NC(=CC(=O)N4N3)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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